molecular formula C9H10N2 B2823866 2,7-Dimethyl-1H-benzo[d]imidazole CAS No. 23291-66-9

2,7-Dimethyl-1H-benzo[d]imidazole

Cat. No.: B2823866
CAS No.: 23291-66-9
M. Wt: 146.193
InChI Key: NYXKVDPOWQTTNC-UHFFFAOYSA-N
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Description

2,7-Dimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound with the molecular formula C9H10N2. It is a derivative of benzimidazole, characterized by the presence of two methyl groups at the 2 and 7 positions of the benzimidazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization. For instance, the reaction of o-phenylenediamine with acetone under acidic conditions can yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

2,7-Dimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Research explores its potential therapeutic applications, including its use in drug development for various diseases.

    Industry: It is used in the production of dyes, pigments, and other functional materials.

Comparison with Similar Compounds

    Benzimidazole: The parent compound, lacking the methyl groups at positions 2 and 7.

    2-Methylbenzimidazole: A derivative with a single methyl group at the 2 position.

    7-Methylbenzimidazole: A derivative with a single methyl group at the 7 position.

Comparison: 2,7-Dimethyl-1H-benzo[d]imidazole is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. Compared to benzimidazole, the dimethyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2,4-dimethyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-4-3-5-8-9(6)11-7(2)10-8/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXKVDPOWQTTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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